
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epoxypropylheptaisobutyl-T8-silsesquioxane (EPH-T8) is a newly developed silsesquioxane-based material with a highly branched structure. It has been used in various scientific research applications, including drug delivery, nanomaterials, and biomedical engineering.
Wissenschaftliche Forschungsanwendungen
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has been used in various scientific research applications, including drug delivery, nanomaterials, and biomedical engineering. In drug delivery, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to encapsulate drugs and deliver them to specific sites in the body. In nanomaterials, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to create nanostructures with high surface area and controlled release properties. In biomedical engineering, Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can be used to create materials for tissue engineering and regenerative medicine.
Wirkmechanismus
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% is believed to act as a “carrier” for drugs and other molecules. The highly branched structure of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% allows it to bind to drugs and other molecules, which can then be delivered to specific sites in the body.
Biochemical and Physiological Effects
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can inhibit the growth of bacteria, fungi, and viruses. In vivo studies have shown that Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% can reduce inflammation, improve wound healing, and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% has a number of advantages and limitations for lab experiments. The advantages of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% include its high surface area, controlled release properties, and biocompatibility. The limitations of Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% include its limited solubility in water and its potential for toxicity.
Zukünftige Richtungen
The future directions for Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% are numerous. One potential direction is to further explore its potential for drug delivery and nanomaterials. Another potential direction is to explore its potential for tissue engineering and regenerative medicine. Additionally, further research into its biochemical and physiological effects could yield new insights into its potential applications. Finally, further research into its toxicity and solubility could lead to improved formulations and better safety profiles.
Synthesemethoden
Epoxypropylheptaisobutyl-T8-silsesquioxane; 95% is synthesized through a process known as “sol-gel”. This process involves the hydrolysis of alkoxysilanes, such as tetraethoxysilane (TEOS) and trimethoxysilane (TMOS), in aqueous solutions. The hydrolysis of the alkoxysilanes produces silica, which is then polymerized into a network structure. The resulting material is then further modified with epoxypropylheptaisobutyl groups to form Epoxypropylheptaisobutyl-T8-silsesquioxane; 95%.
Eigenschaften
IUPAC Name |
1,3,5,7,9,11,13-heptakis(2-methylpropyl)-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H68O13Si8/c1-24(2)16-45-33-46(17-25(3)4)36-49(20-28(9)10)38-47(34-45,18-26(5)6)40-51(22-30(13)14)41-48(35-45,19-27(7)8)39-50(37-46,21-29(11)12)43-52(42-49,44-51)23-31-15-32-31/h24-31H,15-23H2,1-14H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJYOMDJYQQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC6CO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H68O13Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

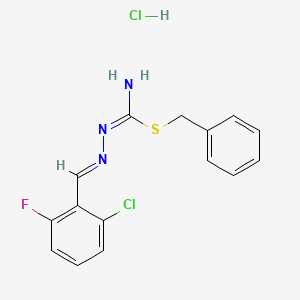
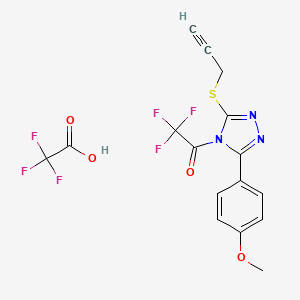


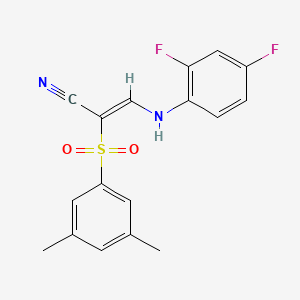



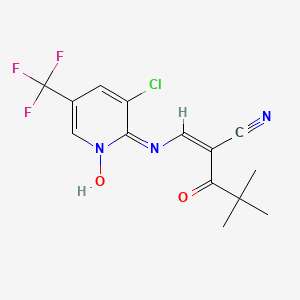
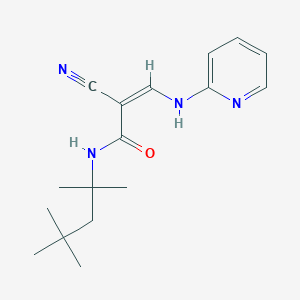



![Bis-[3-(2-triethoxysilylethyl)tolyl]polysulfide, 95%](/img/structure/B6313877.png)